molecular formula C20H24N4O B2486261 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798409-10-5

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide

Numéro de catalogue: B2486261
Numéro CAS: 1798409-10-5
Poids moléculaire: 336.439
Clé InChI: BBFWQFAOWNKANN-CSKARUKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide, also known as MPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPC is a small molecule that has been synthesized through a series of chemical reactions and has been found to have a wide range of biological activities.

Applications De Recherche Scientifique

Antitubercular Activity

Cinnamamide derivatives, including those related to the specified compound, have been designed and synthesized with the aim of exploring their antitubercular activity. A study by Patel and Telvekar (2014) demonstrated that systematic modifications around the cinnamamide structure could lead to promising activity against Mycobacterium tuberculosis, highlighting the role of cinnamamide derivatives in developing new antitubercular agents (Patel & Telvekar, 2014).

Neuroprotective Effects

Cinnamide derivatives have also been investigated for their neuroprotective effects. Zhong et al. (2018) synthesized cinnamide derivatives and evaluated their activity against neurotoxicity induced by glutamine in PC12 cells. Their findings suggest that certain cinnamide derivatives could offer protective effects against cerebral infarction, indicating their potential in neuroprotective drug development (Zhong et al., 2018).

Anticonvulsant Properties

Research on N-substituted cinnamamide derivatives has shown potential anticonvulsant properties. A study conducted by Żesławska et al. (2017) reported on the crystal structures of cinnamamide derivatives and their screening for anticonvulsant activity. The study suggests that certain structural features of cinnamamide derivatives may contribute to their anticonvulsant effects (Żesławska et al., 2017).

Antiplatelet Aggregation Activity

The design and synthesis of carbamoylpiperidine analogues containing cinnamamide scaffolds have shown significant antiplatelet aggregation activity. Youssef et al. (2011) identified compounds that exhibited potent inhibition of platelet aggregation, demonstrating the therapeutic potential of cinnamamide derivatives in preventing thrombotic diseases (Youssef et al., 2011).

Antimicrobial Activity

Novel cinnamamide derivatives have been synthesized and evaluated for their antimicrobial activity. Babu et al. (2015) synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were tested against various bacterial and fungal strains. The study provided insights into the antimicrobial potential of cinnamamide derivatives (Babu et al., 2015).

Propriétés

IUPAC Name

(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-16-7-9-19(23-22-16)24-13-11-18(12-14-24)15-21-20(25)10-8-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFWQFAOWNKANN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.